molecular formula C18H13ClN2O5S2 B3410096 N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide CAS No. 895461-90-2

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide

Cat. No.: B3410096
CAS No.: 895461-90-2
M. Wt: 436.9 g/mol
InChI Key: IARGYMRMVQEJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can target the thiazole ring or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, thereby disrupting cellular processes essential for cancer cell survival. The benzodioxole and thiazole rings play crucial roles in binding to these targets, while the sulfonyl group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-acetamide
  • N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide

Uniqueness

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O5S2/c19-12-2-4-13(5-3-12)28(23,24)9-17(22)21-18-20-14(8-27-18)11-1-6-15-16(7-11)26-10-25-15/h1-8H,9-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARGYMRMVQEJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide
Reactant of Route 5
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.